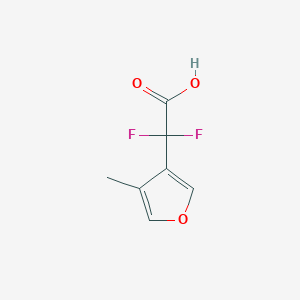
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a furan ring. One common method is the reaction of 4-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The difluoroacetic acid group can be reduced to form difluoroethyl derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-2-furanone.
Reduction: Formation of 2,2-difluoroethyl-4-methylfuran.
Substitution: Formation of halogenated derivatives such as 2,2-difluoro-2-(4-bromomethylfuran-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The furan ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-2-(3-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(5-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(4-methoxyfuran-3-yl)acetic acid
Comparison: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the specific position of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C7H6F2O3 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3/c1-4-2-12-3-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
ULNJSYNQPIEXTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C1C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

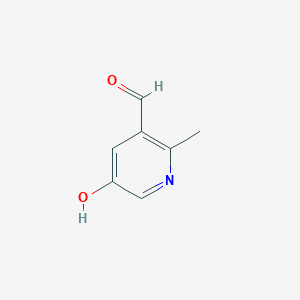

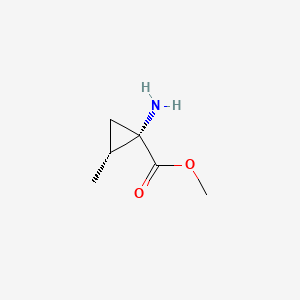


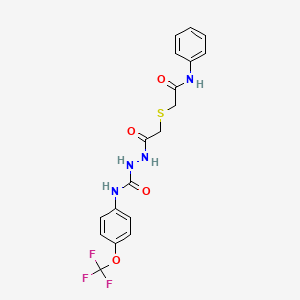
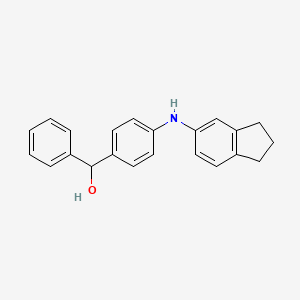
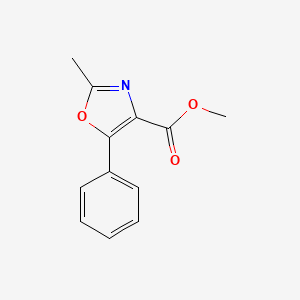

![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
